molecular formula C6H3BrClNO2 B1449738 2-Bromo-6-chloroisonicotinic acid CAS No. 1060811-26-8

2-Bromo-6-chloroisonicotinic acid

Cat. No.: B1449738
CAS No.: 1060811-26-8
M. Wt: 236.45 g/mol
InChI Key: IBBONDAWVSODCZ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloroisonicotinic acid is a heterocyclic organic compound with the molecular formula C6H3BrClNO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by bromine and chlorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloroisonicotinic acid typically involves the halogenation of isonicotinic acid. One common method is the bromination and chlorination of isonicotinic acid using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure selective halogenation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-chloroisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloroisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through binding interactions. The bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoisonicotinic Acid: Similar structure but lacks the chlorine atom at position 6.

    6-Chloroisonicotinic Acid: Similar structure but lacks the bromine atom at position 2.

    Isonicotinic Acid: The parent compound without any halogen substitutions.

Uniqueness

2-Bromo-6-chloroisonicotinic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation provides distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-6-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBONDAWVSODCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266144
Record name 2-Bromo-6-chloro-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-26-8
Record name 2-Bromo-6-chloro-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060811-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloro-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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